![molecular formula C9H14O3 B1603713 Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate CAS No. 88888-31-7](/img/structure/B1603713.png)
Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate
Overview
Description
“Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate” is a chemical compound with the CAS Number: 88888-31-7 . It has a molecular weight of 170.21 . The compound is stored in a refrigerator and its physical form is oil .
Molecular Structure Analysis
The IUPAC Name of the compound is “methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate” and its InChI Code is "1S/C9H14O3/c1-12-7(10)8-2-4-9(11,6-8)5-3-8/h11H,2-6H2,1H3" . The InChI key is "CHVHUPRPWDQWSU-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
“Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate” is an oil that is stored in a refrigerator . It has a molecular weight of 170.21 .Scientific Research Applications
Asymmetric Synthesis
“Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate” is used in the field of asymmetric synthesis . An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Drug Development
The bicyclo [2.2.1]heptane scaffold, which is a part of “Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate”, is featured by drug candidates such as LMV-6015 and AMG 221 . This indicates its potential use in the development of new drugs.
Natural Products Synthesis
The bicyclo [2.2.1]heptane scaffold is also a privileged molecular structure embedded in numerous compounds with various functions . It is found in bioactive natural products like camphor, sordarins, α-santalol, and β-santalol . Therefore, “Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate” can be used in the synthesis of these natural products.
Chiral Auxiliary
Bornanesultam is a well-known chiral auxiliary , and the bicyclo [2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis . This suggests that “Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate” could potentially be used as a chiral auxiliary in asymmetric synthesis.
Transition-Metal Catalysis
Dibenzyldiene and diphonane are effective chiral ligands for transition-metal catalysis . Given the structural similarity of “Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate” to these compounds, it could potentially be used as a ligand in transition-metal catalysis.
Versatile Functional Group Transformations
The carboxylate group in “Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate” is a versatile function amenable to various transformations . This makes it a valuable compound in organic synthesis, where it can be used to introduce a variety of functional groups.
Safety and Hazards
properties
IUPAC Name |
methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-7(10)8-2-4-9(11,6-8)5-3-8/h11H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVHUPRPWDQWSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616507 | |
Record name | Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate | |
CAS RN |
88888-31-7 | |
Record name | Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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